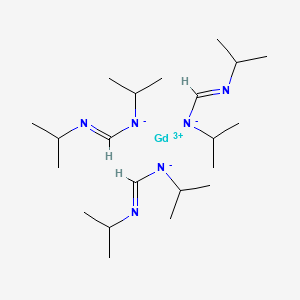![molecular formula C36H22F16IrN4O2P- B6288622 [Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95% CAS No. 2307271-69-6](/img/structure/B6288622.png)
[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[Ir(dFOMeppy)2-(5,5’-dCF3bpy)] PF6, 95%” is a cyclometalated iridium (III) complex . It is a versatile photocatalyst that can be used for a variety of synthetic transformations .
Molecular Structure Analysis
The empirical formula of the compound is C36H22F16IrN4O2P . The molecular weight is 1069.75 .Chemical Reactions Analysis
This compound can be used in visible-light mediated photocatalytic organic transformations . It has been used in the alkylation of remote C-H bonds and alkene aminoarylation . It can also be used for the trifluoromethylation of alkyl bromides .Physical And Chemical Properties Analysis
The compound is a powder or crystals . It has a melting point of over 300°C . It is activated as a photocatalyst at 465 nm .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
- The synthesis and study of blue-emitting mixed ligand iridium(III) complexes, including variations similar to [Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, have been conducted to achieve deep blue emission and enhance luminescence efficiencies. The use of difluoro and methoxy groups was found to increase the HOMO-LUMO gap, achieving a hypsochromic shift. These findings are significant for tuning phosphorescence wavelength and efficiency in optoelectronic applications (Park, Ham, & Kim, 2011).
Optoelectronic Characterization and Applications
- Cationic iridium(III) complexes, including those similar to the [Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, have been synthesized and assessed as emitters in light-emitting electrochemical cells (LEECs). These complexes exhibited strong emission colors ranging from deep red to green, with significant potential for use in optoelectronic devices due to their high photoluminescent quantum yields and efficient charge-transfer excited states (Hasan et al., 2014).
Alternative to Iridium Catalysis
- An organic alternative to commonly used iridium photosensitizers for visible-light energy transfer catalysis has been presented, offering insight into the potential of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6 alternatives in catalytic applications. This study highlights the importance of exploring cost-effective and accessible photosensitizers for sustainable chemistry (Rolka & Koenig, 2020).
Applications in Photocatalysis and Hydrogen Evolution
- Luminescent cyclometalated iridium(III) complexes, related to [Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, have been utilized as robust photosensitizers in photochemical hydrogen evolution reactions. Their high efficiency and durability in these reactions underscore their potential in renewable energy applications (Yano, Handa, & Kataoka, 2020).
Enhanced Photoluminescence
- Research into enhancing the photoluminescence quantum yields of blue-emitting cationic iridium(III) complexes has shown the potential for significant improvements in light emission efficiency. This work contributes to the development of more effective iridium-based emitters for optoelectronic applications (Martir et al., 2016).
Propriétés
InChI |
InChI=1S/C12H6F6N2.2C12H8F2NO.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-7H,1H3;;/q;;;-1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQUCJZXFAEZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2=C=CC(=C[C]2F)F.COC1=CN=C(C=C1)C2=C=CC(=C[C]2F)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22F16IrN4O2P- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

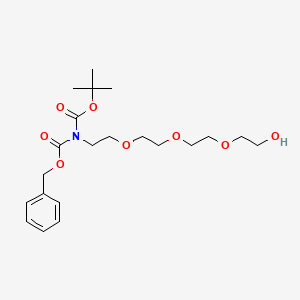
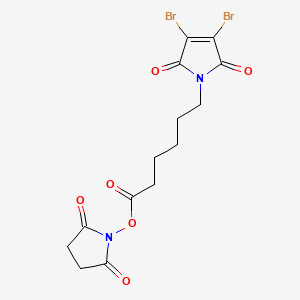
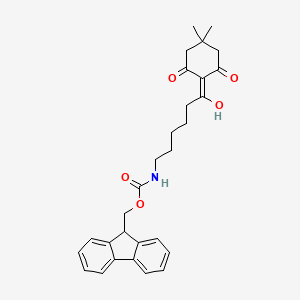
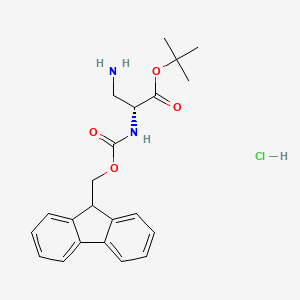
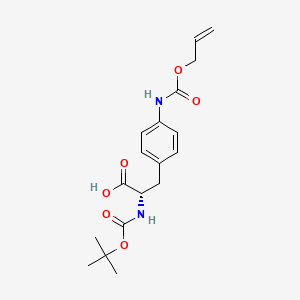
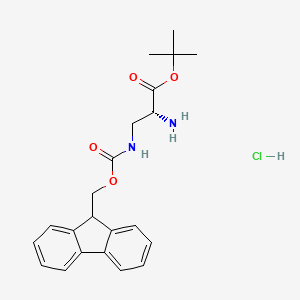
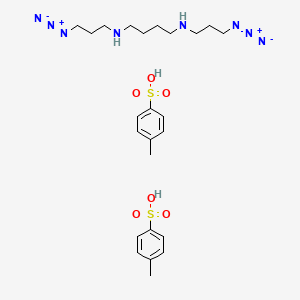


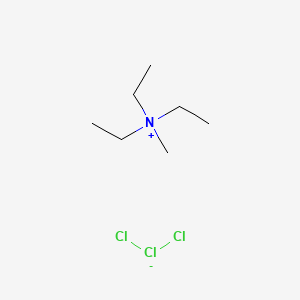
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)
